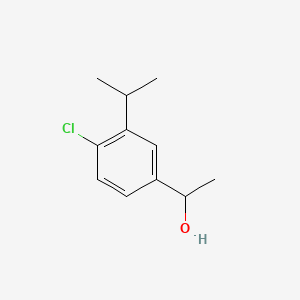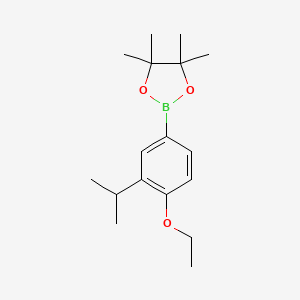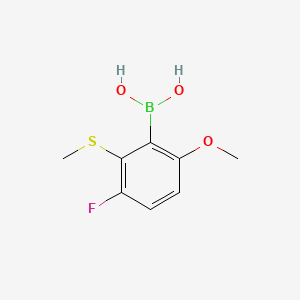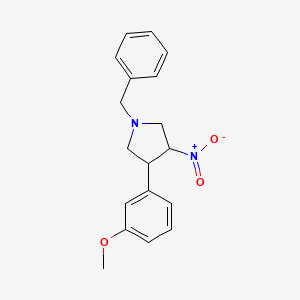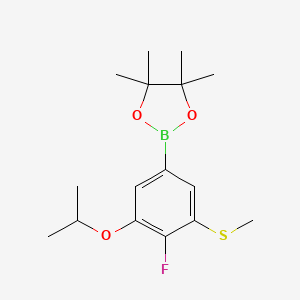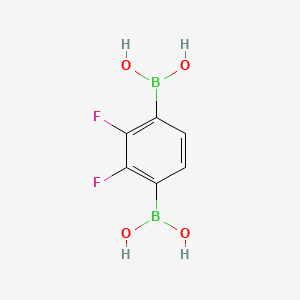
(2,3-Difluoro-1,4-phenylene)diboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Difluoro-1,4-phenylene)diboronic acid is an organoboron compound with the molecular formula C6H6B2F2O4 and a molecular weight of 201.73 g/mol . This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring substituted with two fluorine atoms at the 2 and 3 positions. It is a valuable building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-1,4-phenylene)diboronic acid typically involves the lithiation of an appropriate aromatic precursor followed by boronation. One common method is the lithiation of 2,3-difluorobenzene using a strong base such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow systems, and improved purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(2,3-Difluoro-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid groups into boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenylene ring .
科学研究应用
(2,3-Difluoro-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2,3-Difluoro-1,4-phenylene)diboronic acid in chemical reactions involves the formation of boronate esters or boronates, which can undergo further transformations. The boronic acid groups can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
相似化合物的比较
Similar Compounds
(2,5-Difluoro-1,4-phenylene)diboronic acid: Similar structure but with fluorine atoms at the 2 and 5 positions.
1,4-Phenylenediboronic acid: Lacks fluorine substituents, making it less reactive in certain substitution reactions.
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid: Contains an additional pentyloxy group, which can influence its reactivity and solubility.
Uniqueness
(2,3-Difluoro-1,4-phenylene)diboronic acid is unique due to the presence of fluorine atoms at the 2 and 3 positions, which can enhance its reactivity in nucleophilic aromatic substitution reactions. The fluorine atoms also influence the electronic properties of the phenylene ring, making it a valuable compound for various applications in organic synthesis and material science .
属性
分子式 |
C6H6B2F2O4 |
|---|---|
分子量 |
201.73 g/mol |
IUPAC 名称 |
(4-borono-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,11-14H |
InChI 键 |
DEFHAMFSJCPNRD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)B(O)O)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
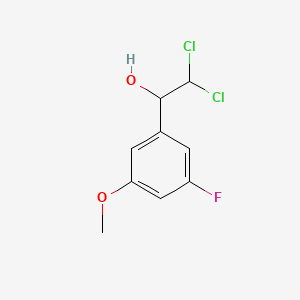
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)


![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)

